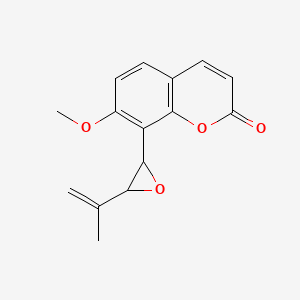![molecular formula C15H23NO B1234541 11,11-Dimethyl-4,8-dimethylene-5-bicyclo[7.2.0]undecanone oxime](/img/structure/B1234541.png)
11,11-Dimethyl-4,8-dimethylene-5-bicyclo[7.2.0]undecanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,11-dimethyl-4,8-dimethylenebicyclo[7.2.0]undecan-5-one oxime is a ketoxime and a carbobicyclic compound.
Aplicaciones Científicas De Investigación
Structural Analysis and Computational Chemistry
- Research has delved into the structural characteristics of related cage compounds, exploring their bond lengths and the impact of strain, steric, and electronic factors. Computational analysis using molecular mechanics and quantum chemistry methods helps in understanding the underlying interactions and potential applications of such complex structures in materials science and molecular engineering (Watson et al., 1994).
Synthetic Chemistry Applications
- The synthesis of compounds that mimic the functionality of enzymes, such as transaminases, showcases the potential of complex organic molecules in catalysis and synthetic biology. These synthetic routes offer insights into creating new catalysts that could be used in pharmaceutical synthesis and biotechnological applications (Wu & Ahlberg, 1992).
Photochemical Studies
- Photochemical reactions of related bicyclic compounds have been studied, demonstrating the ability to undergo rearrangements that could be harnessed in the development of photo-responsive materials. Such materials have applications in the creation of smart coatings, light-activated switches, and sensors (Knott & Mellor, 1972).
Charge-Transfer Complexes
- The formation of charge-transfer complexes with tetracyanoethylene is explored in compounds with similar structural frameworks. These studies are foundational for the development of organic semiconductors, which are crucial for organic electronics including solar cells and organic light-emitting diodes (Taniguchi et al., 1998).
Molecular Interactions and Reactivity
- The investigation into the selectivity of reactions in crystalline solids versus solutions for dialkyl biradicals derived from related compounds offers valuable insights into solid-state chemistry. This knowledge is applicable in designing crystalline materials with specific reactivities for use in catalysis and materials science (Choe et al., 2006).
Propiedades
Nombre del producto |
11,11-Dimethyl-4,8-dimethylene-5-bicyclo[7.2.0]undecanone oxime |
|---|---|
Fórmula molecular |
C15H23NO |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
N-(10,10-dimethyl-2,6-dimethylidene-5-bicyclo[7.2.0]undecanylidene)hydroxylamine |
InChI |
InChI=1S/C15H23NO/c1-10-6-8-14(16-17)11(2)5-7-13-12(10)9-15(13,3)4/h12-13,17H,1-2,5-9H2,3-4H3 |
Clave InChI |
LAVOESILOACOFW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2C1CCC(=C)C(=NO)CCC2=C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1234458.png)
![4-[(E)-{4-Formyl-5-Hydroxy-6-Methyl-3-[(Phosphonooxy)methyl]pyridin-2-Yl}diazenyl]benzoic Acid](/img/structure/B1234460.png)
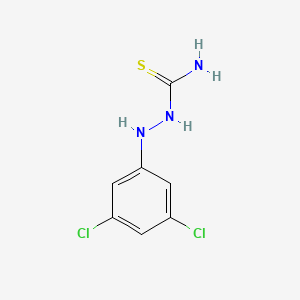
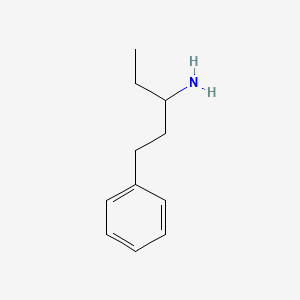
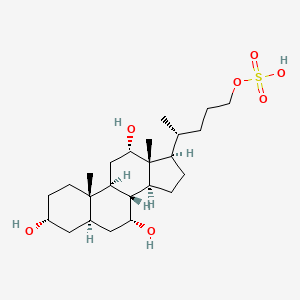
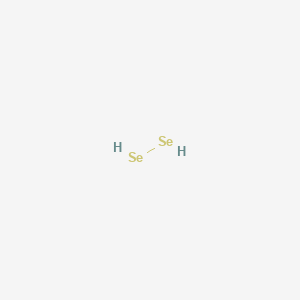
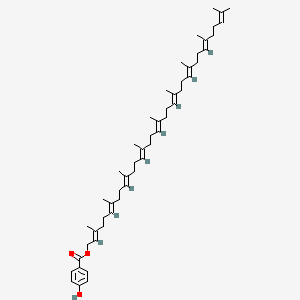
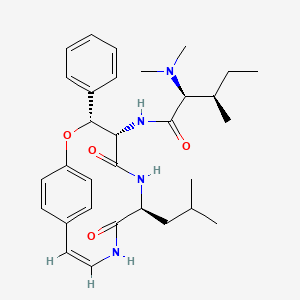
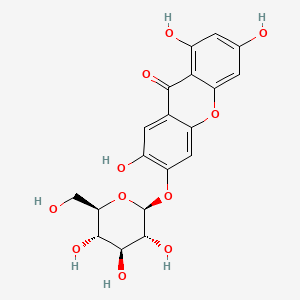
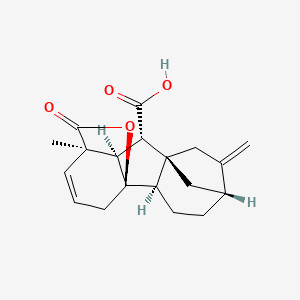
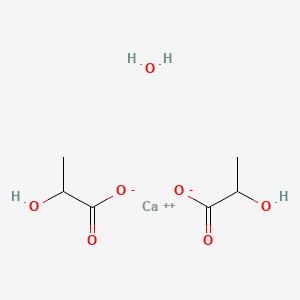

![3-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1234482.png)
